4-[(3E)-3-(hydroxyimino)-2-[(1E)-1-(hydroxyimino)ethyl]butyl]phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(3E)-3-hydroxyimino-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]butyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(13-16)12(9(2)14-17)7-10-3-5-11(15)6-4-10/h3-6,12,15-17H,7H2,1-2H3/b13-8+,14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHLZLCPHATEDW-UQNWOCKMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(CC1=CC=C(C=C1)O)C(=NO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C(/C(=N/O)/C)CC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(3E)-3-(hydroxyimino)-2-[(1E)-1-(hydroxyimino)ethyl]butyl]phenol , also known by its CAS number 454473-86-0, is a member of the class of organic compounds known as hydroxylamines. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Structural Overview
The molecular formula for this compound is C12H16N2O3, with a molecular weight of 236.27 g/mol. The compound features two hydroxyimino groups attached to a butyl chain linked to a phenolic structure. The presence of these functional groups suggests potential reactivity and biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 236.27 g/mol |
| Melting Point | 210 - 212 °C |
| Solubility | Soluble in organic solvents |
| CAS Number | 454473-86-0 |
Antioxidant Activity
Research indicates that compounds with hydroxyimino groups often exhibit significant antioxidant properties. A study demonstrated that similar hydroxylamine derivatives can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that hydroxylamine derivatives can inhibit the activity of enzymes such as tyrosinase , which plays a key role in melanin synthesis. Inhibition of tyrosinase can have implications for skin whitening agents and treatments for hyperpigmentation.
Case Studies
- In Vivo Studies : Animal models have been used to evaluate the pharmacokinetics and toxicity of the compound. In one study involving rats, the administration of the compound at varying doses demonstrated a dose-dependent response in terms of antioxidant capacity and enzyme inhibition.
- Cell Culture Studies : In vitro experiments using human cell lines have shown that treatment with this compound resulted in reduced oxidative stress markers, suggesting its potential as a protective agent against oxidative damage.
Toxicological Profile
While the compound exhibits promising biological activity, it is essential to assess its safety profile. Preliminary toxicological evaluations indicate low acute toxicity; however, further studies are required to establish chronic toxicity and carcinogenic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs can be categorized based on shared functional motifs:
Key Comparisons
Functional Group Diversity: The target compound’s dual hydroxyimino groups distinguish it from analogs like GDC-0879 (single hydroxyimino group) and the enone-containing compounds in . These groups enhance its metal-chelating capacity compared to simpler Schiff bases () or nitroso derivatives () .
Synthetic Complexity: The target compound’s branched aliphatic chain with stereochemical control presents synthetic challenges absent in simpler enones () or Schiff bases (). Multi-step protocols involving protecting groups or stereoselective oximation may be required.
Pharmacological Potential: While GDC-0879 () is a validated kinase inhibitor, the target compound’s hydroxyimino groups suggest utility in chelation therapy or redox modulation. This contrasts with the antimicrobial activity of α,β-unsaturated ketones () .
Physicochemical Properties: The phenolic —OH and hydroxyimino groups confer moderate acidity (pKa ~8–10), enhancing solubility in basic media. This contrasts with the lipophilic prenyloxy group in , which may improve membrane permeability but reduce aqueous stability .
Q & A
Q. What methodologies are recommended for optimizing the synthesis of 4-[(3E)-3-(hydroxyimino)-2-[(1E)-1-(hydroxyimino)ethyl]butyl]phenol?
To optimize synthesis, employ Schiff base formation via condensation reactions between hydroxyimino precursors and aldehydes/ketones. Key steps include:
- Using 2-hydroxyacetophenone derivatives and ethylenediamine analogs as starting materials, with reflux in ethanol or methanol under inert gas (e.g., N₂) to prevent oxidation .
- Catalytic acid (e.g., acetic acid) to accelerate imine bond formation, monitored via TLC or HPLC for intermediate purity .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate stereoisomers, critical for E/Z configuration fidelity .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- ¹H/¹³C NMR : Assign peaks for hydroxyimino protons (δ 8.5–9.5 ppm) and conjugated ethyl/butyl chains (δ 1.2–2.8 ppm). Compare with computed spectra (e.g., B3LYP/6-31G*) to confirm tautomeric forms .
- HRMS-ESI : Verify molecular ion [M+H]⁺ with <2 ppm error. For example, a target mass of 385.1580 (calculated) vs. 385.1580 (observed) ensures purity .
- IR : Confirm N–O (hydroxyimino) stretches at 1600–1650 cm⁻¹ and phenolic O–H at 3200–3500 cm⁻¹ .
Q. What experimental conditions ensure stability during storage and handling?
- Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of hydroxyimino groups.
- Avoid prolonged exposure to UV light, which induces E/Z isomerization .
- Use amber glass vials and desiccants (e.g., silica gel) to minimize moisture absorption .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity and tautomeric equilibria?
- Perform B3LYP/6-31G * calculations to model tautomeric forms (e.g., keto-enol equilibria). Compare Gibbs free energies to identify dominant tautomers in solution .
- Use Mulliken charge analysis to predict nucleophilic/electrophilic sites for functionalization. For example, the butyl chain’s terminal hydroxyimino group may exhibit higher reactivity .
- Molecular dynamics simulations (e.g., GROMACS) can model solvent effects on stability, such as acetonitrile vs. water .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Conduct dose-response assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability. Cross-validate using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .
- Analyze stereochemical purity: Contradictions may arise from undetected E/Z isomers. Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers .
- Control for metabolic interference (e.g., cytochrome P450 interactions) via liver microsome assays .
Q. What experimental designs assess environmental fate and degradation pathways?
Q. How to address challenges in crystallizing this compound for X-ray diffraction studies?
- Optimize solvent systems: Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
- Introduce heavy atoms (e.g., bromine substituents) to improve diffraction quality, as seen in fluorinated phenol analogs () .
- Employ cryocrystallography (–173°C) to stabilize fragile crystals .
Q. What strategies elucidate enzyme interaction mechanisms (e.g., oxidoreductases)?
- Docking studies : Use AutoDock Vina to model binding to active sites (e.g., NADPH-dependent enzymes). Validate with mutagenesis (e.g., alanine scanning) .
- Kinetic isotope effects : Replace hydroxyimino hydrogens with deuterium to study rate-limiting steps in catalysis .
- Surface plasmon resonance (SPR) : Measure real-time binding affinity (KD) for enzyme-ligand complexes .
Q. How to characterize degradation products under oxidative stress?
- LC-HRMS/MS : Identify hydroxylated derivatives (e.g., m/z +16) and cleavage products (e.g., phenolic fragments).
- EPR spectroscopy : Detect free radicals (e.g., nitroxide intermediates) during Fenton reaction-driven degradation .
- Compare with in silico predictions (e.g., Meteor Nexus) for pathway validation .
Q. What methodologies evaluate the impact of isomerism on pharmacological activity?
- Stereoselective synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) to isolate E/Z isomers .
- Pharmacophore mapping : Overlay isomers in MOE software to identify critical binding features (e.g., hydrogen bond donors) .
- In vivo PK/PD studies : Compare bioavailability (AUC) and receptor occupancy (PET imaging) between isomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
